2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride
Description
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride: is an organofluorine compound characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring
Properties
CAS No. |
51504-22-4 |
|---|---|
Molecular Formula |
C5H3Cl2F3O |
Molecular Weight |
206.97 g/mol |
IUPAC Name |
2-chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2F3O/c6-3(11)2-1-4(8,9)5(2,7)10/h2H,1H2 |
InChI Key |
WSUFNRLZNNXPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutane derivatives with chlorinating and fluorinating agents
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The reaction conditions are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted cyclobutane derivatives.
- Reduction reactions produce alcohols or aldehydes.
- Oxidation reactions result in more oxidized fluorinated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₅H₄ClF₃O
- Molecular Weight : 182.54 g/mol
- Structural Characteristics : The compound features a cyclobutane ring with three fluorine substituents and a carbonyl chloride functional group, which enhances its electrophilic character.
Organic Synthesis
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations:
- Nucleophilic Substitution Reactions : The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of amides, esters, and other derivatives.
- Fluorination Reactions : The presence of fluorine atoms increases the compound's electrophilicity, making it suitable for introducing fluorinated groups into target molecules.
Pharmaceutical Development
The compound is investigated for its potential in drug design due to the following properties:
- Enhanced Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability, which is crucial for pharmaceutical efficacy.
- Biological Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors in pathways related to cancer and inflammation.
Data Table: Reactivity Overview
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Mild to moderate conditions | Amides, Esters |
| Reduction | LiAlH₄ or NaBH₄ | Alcohols |
| Hydrolysis | Aqueous acidic or basic conditions | Carboxylic acids |
Case Study 1: Pharmaceutical Applications
Research conducted on the derivatives of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride has shown promising results in developing anti-cancer agents. For instance, compounds synthesized from this intermediate have demonstrated efficacy in inhibiting specific cancer cell lines.
Case Study 2: Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for synthesizing materials with unique properties such as high thermal stability and resistance to degradation.
Future Research Directions
Ongoing research aims to explore further applications of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride:
- In Vivo Studies : Evaluating the safety and efficacy of its derivatives in animal models.
- Mechanistic Studies : Investigating the detailed interactions at the molecular level with target proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electronegative fluorine and chlorine atoms influences the reactivity of the cyclobutane ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carbonyl chloride
- 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Comparison: Compared to similar compounds, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in applications where these properties are desired.
Biological Activity
2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride (CAS No. 51504-22-4) is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological profiles.
- Molecular Formula : C₅H₃ClF₃O
- Molecular Weight : 206.978 g/mol
- Structure : The compound features a cyclobutane ring with three fluorine atoms and a carbonyl chloride functional group, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. The presence of fluorine atoms in the structure enhances lipophilicity, which may improve membrane penetration and increase the compound's efficacy against various pathogens.
2. Antitumor Potential
Preliminary studies suggest that compounds with similar structures may possess antitumor activity by inducing apoptosis in cancer cells. The mechanism is hypothesized to involve the disruption of cellular signaling pathways essential for tumor growth.
3. Enzyme Inhibition
The carbonyl chloride functional group may act as an electrophile, potentially inhibiting key enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism and may be leveraged for therapeutic interventions.
Toxicological Profile
Understanding the toxicological implications of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride is crucial for its safe application in medicinal chemistry:
- Acute Toxicity : Initial assessments indicate that exposure to high concentrations can result in respiratory irritation and skin sensitization.
- Chronic Effects : Long-term exposure studies are necessary to evaluate potential carcinogenic or teratogenic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar fluorinated compounds:
Table 1: Summary of Biological Activities of Related Compounds
The mechanisms by which 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonyl chloride exerts its biological effects are still under investigation. However, several hypotheses have emerged from related studies:
- Membrane Interaction : The lipophilic nature due to fluorination may allow the compound to integrate into lipid membranes, altering their integrity and function.
- Reactive Metabolites : Upon metabolic activation, the compound may generate reactive intermediates that interact with cellular macromolecules such as DNA and proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
